molecular formula C16H16N2O3S B12534944 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12534944
M. Wt: 316.4 g/mol
InChI Key: KZZWLIHKSKMHOQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has been studied for its inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including cyclization and substitution reactions. One common synthetic route involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine derivatives are structurally similar to other pyridine-based compounds, such as 7-azaindole and 5-methyl-1H-pyrrolo[2,3-b]pyridine . the presence of specific functional groups, such as the methoxy and sulfonyl groups, imparts unique biological activities and chemical properties to 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-. These unique features make it a promising candidate for targeted cancer therapies and other scientific applications .

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

5-methoxy-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O3S/c1-11-4-6-15(7-5-11)22(19,20)18-12(2)8-13-9-14(21-3)10-17-16(13)18/h4-10H,1-3H3

InChI Key

KZZWLIHKSKMHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)OC)C

Origin of Product

United States

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